molecular formula C25H20N2O3S B11071740 2-(Dibenzo[b,d]furan-2-ylsulfonyl)-1-phenyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine

2-(Dibenzo[b,d]furan-2-ylsulfonyl)-1-phenyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine

Cat. No.: B11071740
M. Wt: 428.5 g/mol
InChI Key: WDYJBPNECTWQBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Dibenzo[b,d]furan-2-ylsulfonyl)-1-phenyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine is a complex organic compound that belongs to the class of heterocyclic compounds It features a dibenzofuran moiety, which is known for its stability and unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dibenzo[b,d]furan-2-ylsulfonyl)-1-phenyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine typically involves multiple steps, starting from readily available starting materials. One common approach involves the formation of the dibenzofuran core through a series of cyclization reactions. The sulfonyl group is then introduced via sulfonation reactions, and the final tetrahydropyrrolo[1,2-a]pyrazine ring is constructed through cyclization and condensation reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalysts and reaction conditions to facilitate the various steps in the synthesis. The process may also involve purification techniques such as recrystallization and chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-(Dibenzo[b,d]furan-2-ylsulfonyl)-1-phenyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups, such as halides or alkyl groups .

Scientific Research Applications

2-(Dibenzo[b,d]furan-2-ylsulfonyl)-1-phenyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Dibenzo[b,d]furan-2-ylsulfonyl)-1-phenyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Dibenzo[b,d]furan-2-ylsulfonyl)-1-phenyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine is unique due to its combination of the dibenzofuran core with the sulfonyl and tetrahydropyrrolo[1,2-a]pyrazine moieties. This unique structure imparts specific chemical and biological properties that are not found in simpler related compounds .

Properties

Molecular Formula

C25H20N2O3S

Molecular Weight

428.5 g/mol

IUPAC Name

2-dibenzofuran-2-ylsulfonyl-1-phenyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine

InChI

InChI=1S/C25H20N2O3S/c28-31(29,19-12-13-24-21(17-19)20-9-4-5-11-23(20)30-24)27-16-15-26-14-6-10-22(26)25(27)18-7-2-1-3-8-18/h1-14,17,25H,15-16H2

InChI Key

WDYJBPNECTWQBO-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(C2=CC=CN21)C3=CC=CC=C3)S(=O)(=O)C4=CC5=C(C=C4)OC6=CC=CC=C65

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.